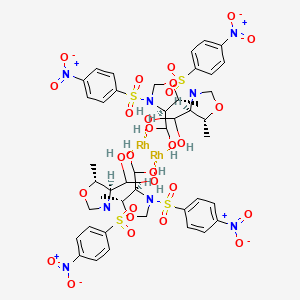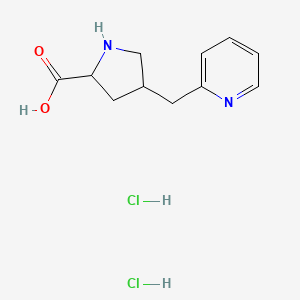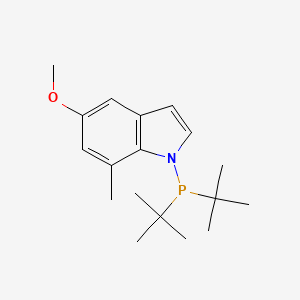![molecular formula C10H11N B12947417 4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)
4,5-dihydro-3H-benzo[c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-3H-benzo[c]azepine is a seven-membered heterocyclic compound containing a nitrogen atom within its ring structure. This compound is part of the azepine family, which includes various biologically active molecules. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-benzo[c]azepine can be achieved through several methods. One common approach involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This method allows for the formation of the azepine ring in a single step, making it efficient for laboratory synthesis.
Another method involves the reaction of lithiated N-benzyl- and N-allylimines with organic halides or water, leading to the formation of 4,5-dihydro-3H-benzo[c]azepines . This reaction typically occurs under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of one-pot synthesis methods, which combine multiple reaction steps into a single process, can further streamline industrial production .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3H-benzo[c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated azepine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted azepine compounds .
Scientific Research Applications
4,5-Dihydro-3H-benzo[c]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4,5-dihydro-3H-benzo[c]azepine and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, some derivatives act as enzyme inhibitors, while others may interact with neurotransmitter receptors to exert their pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-benzo[c]azepine
- Benzodiazepines
- Oxazepines
- Thiazepines
Uniqueness
4,5-Dihydro-3H-benzo[c]azepine is unique due to its specific ring structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, while benzodiazepines are well-known for their sedative and anxiolytic effects, this compound derivatives may exhibit a broader range of pharmacological activities, including anticonvulsant and antineoplastic properties .
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4,5-dihydro-3H-2-benzazepine |
InChI |
InChI=1S/C10H11N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,8H,3,6-7H2 |
InChI Key |
GFXAUMBEMYXIPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C=NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)



![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)


![2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B12947439.png)
